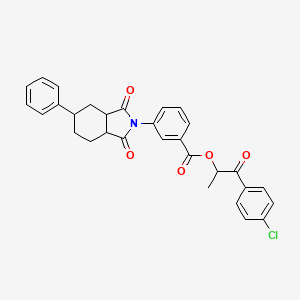![molecular formula C23H22ClFN2O5 B15150023 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150023.png)
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a chlorobutanone moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The reaction is carefully controlled to prevent the temperature from exceeding 70°C, ensuring the formation of the desired intermediate, which is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Fluorophenyl compounds: Molecules containing a fluorophenyl group, which can exhibit similar chemical reactivity and biological activity.
Uniqueness
4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds
特性
分子式 |
C23H22ClFN2O5 |
|---|---|
分子量 |
460.9 g/mol |
IUPAC名 |
[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H22ClFN2O5/c1-14-4-2-3-5-18(14)22(30)26-27-13-16(12-20(27)28)23(31)32-19(10-11-24)21(29)15-6-8-17(25)9-7-15/h2-9,16,19H,10-13H2,1H3,(H,26,30) |
InChIキー |
OWMWWAHVYKJPAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


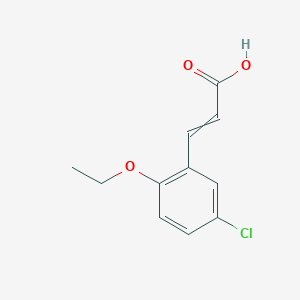
![N-{[4-(dimethylamino)phenyl][1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-methoxy-N-methylacetamide](/img/structure/B15149949.png)
![4-({[7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl]amino}methyl)piperidin-3-ol hydrochloride](/img/structure/B15149954.png)

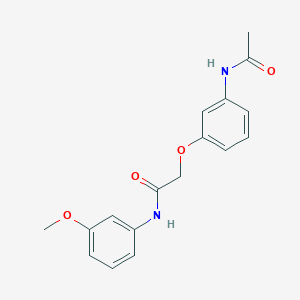
![2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B15149984.png)
![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B15149992.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B15149994.png)
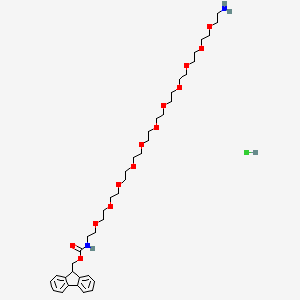
![3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15150012.png)
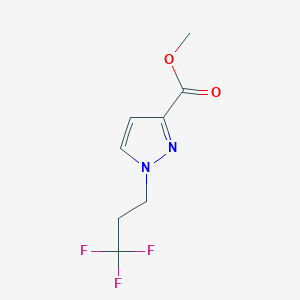
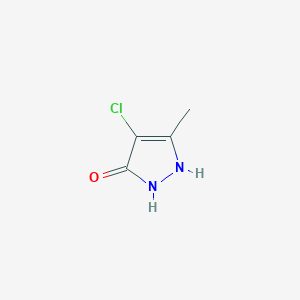
![3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15150032.png)
